molecular formula C11H15NO2 B14839117 2-Tert-butyl-6-hydroxybenzamide CAS No. 1243472-75-4

2-Tert-butyl-6-hydroxybenzamide

Cat. No.: B14839117
CAS No.: 1243472-75-4
M. Wt: 193.24 g/mol
InChI Key: BDPWOKHQYQZWEK-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-hydroxybenzamide is an organic compound known for its unique chemical structure and properties It features a benzamide core with a tert-butyl group at the 2-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzamide typically involves the reaction of 2-tert-butylphenol with an appropriate amide-forming reagent. One common method is the reaction of 2-tert-butylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-6-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-tert-butyl-6-quinonebenzamide.

    Reduction: Formation of 2-tert-butyl-6-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Tert-butyl-6-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the amide group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Tert-butyl-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the 4-position.

    2,6-Di-tert-butyl-4-hydroxybenzamide: Contains two tert-butyl groups and a hydroxyl group at the 4-position.

    2-Tert-butyl-6-methoxybenzamide: Features a methoxy group instead of a hydroxyl group.

Uniqueness: 2-Tert-butyl-6-hydroxybenzamide is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that are not observed in its analogs.

Properties

CAS No.

1243472-75-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-tert-butyl-6-hydroxybenzamide

InChI

InChI=1S/C11H15NO2/c1-11(2,3)7-5-4-6-8(13)9(7)10(12)14/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

BDPWOKHQYQZWEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)C(=O)N

Origin of Product

United States

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